3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride

Solubility LogP Salt selection

Why choose this specific building block? Unlike simple azetidine sulfonyl fluorides, only the hydrochloride salt (CAS 2305255-66-5) delivers both the reactive sulfonyl fluoride warhead AND the primary aminomethyl handle in a single, water-soluble scaffold. This eliminates extra deprotection and coupling steps, accelerating PROTAC design, serine hydrolase profiling, and library synthesis. With the free-base form (CAS 2305255-65-4) showing lower aqueous solubility, this salt ensures consistent weighing and dissolution for aqueous-phase reactions.

Molecular Formula C4H10ClFN2O2S
Molecular Weight 204.65 g/mol
CAS No. 2305255-66-5
Cat. No. B6603270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride
CAS2305255-66-5
Molecular FormulaC4H10ClFN2O2S
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)F)CN.Cl
InChIInChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-2-4(1-6)3-7;/h4H,1-3,6H2;1H
InChIKeyFEWFWYLKRSXWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride (CAS 2305255-66-5) – A Bifunctional Sulfonyl Fluoride Building Block


3-(Aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride is a small-molecule sulfonyl fluoride that combines a strained azetidine ring, an N‑sulfonyl fluoride electrophilic warhead, and a primary aminomethyl substituent. The compound is supplied as a hydrochloride salt (C₄H₁₀ClFN₂O₂S, MW 204.65 Da), which imparts water solubility . It is cataloged as a research-grade building block (typical purity ≥95%) and belongs to the emerging class of azetidine sulfonyl fluorides (ASFs) that have been shown to undergo both sulfur(VI) fluoride exchange (SuFEx) and defluorosulfonylation (deFS) chemistry [1]. These features position the molecule as a versatile intermediate for medicinal chemistry, chemical biology, and PROTAC linker design.

Why Generic Azetidine Sulfonyl Fluorides Cannot Replace 3-(Aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride in Conjugation-Driven Workflows


Simple azetidine sulfonyl fluorides such as azetidine-1-sulfonyl fluoride (CAS 2709427-97-2) or azetidine-3-sulfonyl fluoride (CAS 1909305-41-4) lack the primary amine handle that is essential for downstream amine‑reactive bioconjugation (e.g., NHS‑ester, isothiocyanate, or reductive amination coupling). Furthermore, the free‑base form of the target compound (CAS 2305255-65-4) exhibits lower computed aqueous solubility (XLogP3 = −0.9) than the hydrochloride salt (LogP = −1.41), making the salt form the preferred starting material for aqueous‑phase reactions. Substituting either the wrong salt form or an analog without the aminomethyl group would necessitate additional synthetic steps to install the required functionality, eroding both time and yield in discovery workflows. The quantitative evidence below substantiates these differentiation points.

Product‑Specific Quantitative Evidence Guide for 3-(Aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride (CAS 2305255-66-5)


Enhanced Hydrophilicity of the Hydrochloride Salt Compared to the Free Base

The hydrochloride salt of 3-(aminomethyl)azetidine-1-sulfonyl fluoride (CAS 2305255-66-5) displays a lower computed partition coefficient (LogP = −1.41) than the corresponding free base (XLogP3 = −0.9), indicating significantly greater hydrophilicity and predicted aqueous solubility [1][2]. This difference is critical for applications requiring aqueous reaction conditions or physiological compatibility.

Solubility LogP Salt selection

Lower Topological Polar Surface Area of the Hydrochloride Salt May Improve Membrane Permeability Relative to the Free Base

The hydrochloride salt exhibits a computed topological polar surface area (TPSA) of 63 Ų, which is lower than the TPSA of 71.8 Ų calculated for the free base [1][2]. A lower TPSA is generally associated with improved passive membrane permeability, an important consideration in cell‑based assays.

TPSA Membrane permeability Drug-likeness

Unique Dual Reactivity (SuFEx and deFS) of N‑Sulfonyl Fluoride Azetidines vs. Carbon‑Attached Sulfonyl Fluorides

Azetidine‑1‑sulfonyl fluorides (the class to which the target compound belongs) can be switched between SuFEx reactivity at sulfur and an unusual defluorosulfonylation (deFS) pathway at carbon simply by changing conditions (anionic vs. thermal) [1]. This dual channel is absent in typical aryl sulfonyl fluorides or alkyl sulfonyl fluorides that are limited to SuFEx‑only chemistry. No direct head‑to‑head kinetic comparison specifically for 3‑(aminomethyl)azetidine‑1‑sulfonyl fluoride hydrochloride is available in the open literature.

SuFEx defluorosulfonylation Click chemistry

High-Value Application Scenarios for 3-(Aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride in Drug Discovery and Chemical Biology


PROTAC Linker Synthesis via Orthogonal SuFEx/deFS Chemistry

The azetidine‑1‑sulfonyl fluoride core enables sequential SuFEx and deFS reactions to attach an E3 ligase recruiter (e.g., pomalidomide) and a target‑protein ligand to the same scaffold [1]. The pre‑installed aminomethyl handle permits additional amine‑directed conjugation, making the hydrochloride salt a convenient entry point for constructing ternary degrader molecules.

Activity‑Based Protein Profiling (ABPP) Probe Assembly

The sulfonyl fluoride group selectively reacts with serine hydrolases and other nucleophilic enzyme residues. The primary amine allows direct attachment of fluorophores or biotin tags without additional deprotection steps. The salt form’s aqueous solubility facilitates labeling in physiological buffers.

Covalent Inhibitor Library Synthesis

Medicinal chemists can exploit the dual SuFEx/deFS reactivity to rapidly diversify the azetidine scaffold with varied nucleophiles, while the aminomethyl group serves as a constant vector for parallel library synthesis. The hydrochloride salt ensures consistent weighing and dissolution across library plates .

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